molecular formula C14H15NO3 B3079632 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid CAS No. 1071914-76-5

3-formyl-1-isobutyl-1H-indole-4-carboxylic acid

Cat. No. B3079632
CAS RN: 1071914-76-5
M. Wt: 245.27 g/mol
InChI Key: HRRNWZCAOFUVDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-formyl-1-isobutyl-1H-indole-4-carboxylic acid (FIPI) is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. It is a synthetic compound that was first identified in 2007 as a potent inhibitor of phospholipase D (PLD), an enzyme that plays a key role in many cellular processes. Since then, FIPI has been the subject of numerous studies investigating its synthesis, mechanism of action, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid involves its inhibition of PLD, an enzyme that plays a key role in many cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. By inhibiting PLD, this compound disrupts these processes and can lead to a variety of cellular effects, including reduced cell proliferation, increased apoptosis, and altered cell migration.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, many of which are related to its inhibition of PLD. These effects can vary depending on the cell type and context, but some of the most commonly observed effects include:
- Reduced cell proliferation: this compound has been shown to reduce cell proliferation in a variety of cell types, including cancer cells and immune cells.
- Increased apoptosis: this compound has been shown to induce apoptosis, or programmed cell death, in a variety of cell types.
- Altered cell migration: this compound has been shown to alter cell migration in a variety of cell types, including cancer cells and immune cells.
- Anti-inflammatory effects: this compound has been shown to have anti-inflammatory effects in models of rheumatoid arthritis and other inflammatory diseases.

Advantages and Limitations for Lab Experiments

3-formyl-1-isobutyl-1H-indole-4-carboxylic acid has several advantages and limitations for use in lab experiments. Some of the advantages include:
- Potent inhibition of PLD: this compound is a potent inhibitor of PLD, making it a useful tool for studying the role of PLD in cellular processes.
- Versatile: this compound has been shown to have effects in a variety of cell types and contexts, making it a versatile tool for studying a wide range of biological processes.
- Small molecule: this compound is a small molecule inhibitor, which makes it easier to use in experiments than larger molecules such as antibodies.
Some of the limitations of this compound include:
- Specificity: this compound is not a completely specific inhibitor of PLD and can also affect other enzymes and cellular processes.
- Toxicity: this compound has been shown to have some toxicity in certain cell types and at high concentrations.
- Stability: this compound can be unstable in certain conditions, which can affect its potency and specificity.

Future Directions

There are many potential future directions for research on 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid. Some of the most promising areas of research include:
- Development of more specific PLD inhibitors: While this compound is a potent inhibitor of PLD, it is not completely specific and can also affect other enzymes and cellular processes. Developing more specific PLD inhibitors could help to better understand the role of PLD in cellular processes and could have therapeutic applications.
- Combination therapies: this compound has been shown to have synergistic effects with other drugs and compounds, suggesting that combination therapies may be effective for treating certain diseases and conditions.
- Clinical trials: While this compound has shown promise in preclinical studies, it has not yet been tested in clinical trials. Further research is needed to determine its safety and efficacy in humans.
- Mechanistic studies: While the mechanism of action of this compound is well understood, there is still much to learn about the downstream effects of PLD inhibition and how these effects contribute to its therapeutic potential. Further mechanistic studies could help to better understand these processes.

Scientific Research Applications

3-formyl-1-isobutyl-1H-indole-4-carboxylic acid has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the role of PLD in cancer progression. PLD has been shown to be upregulated in many types of cancer, and its inhibition by this compound has been shown to reduce tumor growth and metastasis in animal models.
In addition to cancer research, this compound has also been studied in the context of other diseases and conditions. For example, it has been shown to have anti-inflammatory effects in models of rheumatoid arthritis and to improve cognitive function in models of Alzheimer's disease.

properties

IUPAC Name

3-formyl-1-(2-methylpropyl)indole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-9(2)6-15-7-10(8-16)13-11(14(17)18)4-3-5-12(13)15/h3-5,7-9H,6H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRNWZCAOFUVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C2=C(C=CC=C21)C(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1071914-76-5
Record name 3-formyl-1-(2-methylpropyl)-1H-indole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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